

Application Notes and Protocols for Generating Entangled Photons using KTP Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium titanyl phosphate*

Cat. No.: B227171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of entangled photons utilizing **Potassium Titanyl Phosphate** (KTP) crystals. The methodologies described herein are foundational for various applications in quantum information processing, including quantum computing, quantum key distribution, and quantum imaging.

Introduction to Entangled Photon Generation with KTP Crystals

The generation of entangled photon pairs is a cornerstone of modern quantum optics. Spontaneous Parametric Down-Conversion (SPDC) in nonlinear crystals is a widely used and effective method for producing these quantum states.[\[1\]](#)[\[2\]](#) KTP (**Potassium Titanyl Phosphate**) and its periodically poled variant, PPKTP, are highly efficient nonlinear optical crystals for this purpose due to their high nonlinear coefficients and phase-matching capabilities.[\[2\]](#)[\[3\]](#)[\[4\]](#)

In a Type-II SPDC process within a KTP crystal, a higher-energy pump photon interacts with the crystal and is converted into two lower-energy photons, conventionally named the "signal" and "idler," which are orthogonally polarized.[\[4\]](#)[\[5\]](#) This process inherently produces polarization-entangled photon pairs.[\[4\]](#) The conservation of energy and momentum dictates the properties of the generated photons.[\[2\]](#)[\[3\]](#)

Quantitative Performance Data

The performance of an entangled photon source is characterized by several key metrics. The following tables summarize reported quantitative data from various experimental setups using KTP and PPKTP crystals.

Parameter	Value	Crystal Type	Pump Wavelength (nm)	Reference
Brightness	4.2 kHz/mW	10-mm PPKTP	-	[3][6]
Brightness	$\sim 2.36 \times 10^5$ pairs/s/mW	3-cm long type-II PPKTP	400.2	[1]
Spectral Pair Production Rate	74 kHz/mW/nm	10-mm PPKTP	-	[3]
Concurrence	0.975	10-mm PPKTP	-	[3][6]
Fidelity	> 95% (with singlet state)	3-cm long type-II PPKTP	400.2	[1]
Purity	0.995–0.997	Non-poled KTP isomorphs	-	[4][7]
Coincidences-to-Accidentals Ratio (CAR)	~1200	3-cm long type-II PPKTP	400.2	[1]
Bell's Inequality Violation (S)	2.68 ± 0.0014	3-cm long type-II PPKTP	400.2	[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments in generating and characterizing entangled photons using KTP crystals.

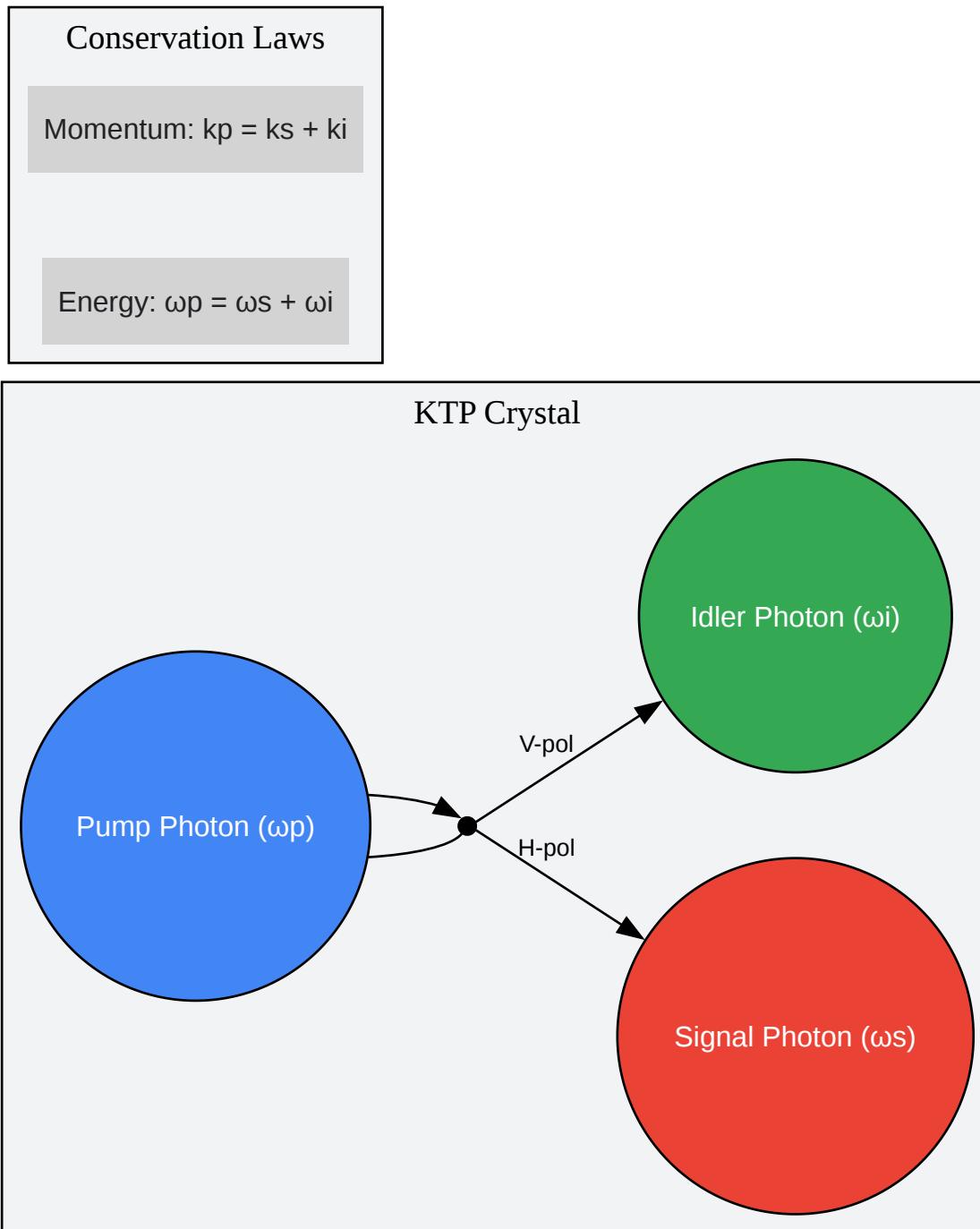
Protocol for Type-II SPDC in a PPKTP Crystal

This protocol describes a common setup for generating polarization-entangled photons using a PPKTP crystal in a single-pass configuration.

Materials and Equipment:

- Continuous-wave (CW) laser (e.g., 405 nm diode laser or tunable laser).[1][8]
- Half-Wave Plates (HWP) for pump polarization control.[1][9]
- Lenses for focusing the pump beam.[1][9]
- Periodically Poled KTP (PPKTP) crystal (e.g., 10 mm or 30 mm length).[1][3][8]
- Crystal oven for temperature control of the PPKTP.[5]
- Dichroic mirror to separate the pump beam from the down-converted photons.[9]
- Long-pass filters to further block the pump light.
- Polarizing Beam Splitters (PBS) for polarization analysis.[1]
- Single-Photon Counting Modules (SPCMs) or Avalanche Photodiodes (APDs).
- Coincidence counting electronics.[10][11]

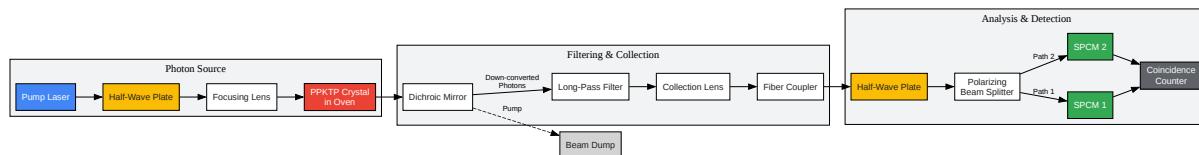
Procedure:


- Pump Beam Preparation:
 - Direct the output of the pump laser through a half-wave plate to control the polarization. For Type-II SPDC in PPKTP, the pump is typically horizontally polarized.[3]
 - Use a lens to focus the pump beam onto the center of the PPKTP crystal.[1]
- Crystal Alignment and Temperature Control:
 - Mount the PPKTP crystal in a temperature-controlled oven.[5] The phase-matching temperature is critical for generating degenerate photon pairs (signal and idler photons

with the same wavelength).[5] For example, a common design temperature for degenerate SPDC is 60 °C.[5]

- Align the crystal such that the pump beam propagates along its principal axis.
- Generation of Entangled Photons:
 - The focused pump beam interacts with the PPKTP crystal, generating orthogonally polarized signal and idler photons through Type-II SPDC.[4]
- Filtering and Collection:
 - After the crystal, use a dichroic mirror to reflect the down-converted photons and transmit the residual pump beam to a beam dump.[9]
 - Place long-pass filters in the path of the down-converted photons to remove any remaining scattered pump light.
 - Use lenses to collimate and then couple the signal and idler photons into single-mode fibers for delivery to the detectors.
- Entanglement Analysis and Coincidence Counting:
 - The collected photons are sent to a polarization analysis stage, which typically consists of a half-wave plate, a quarter-wave plate, and a polarizing beam splitter before each detector.[12]
 - The outputs of the SPCMs are connected to a coincidence counter.[10][11] The counter records the simultaneous arrival of photons at the two detectors, which indicates they originated from the same down-conversion event.[11]
 - By rotating the wave plates and measuring the coincidence rates in different polarization bases, the entanglement of the photon pair can be verified, for instance, by performing a Bell test.[10]

Visualizations


Spontaneous Parametric Down-Conversion (SPDC) Process

[Click to download full resolution via product page](#)

Caption: Spontaneous Parametric Down-Conversion in a KTP crystal.

Experimental Workflow for Entangled Photon Generation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for generating and analyzing entangled photons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OPG [opg.optica.org]
- 2. youtube.com [youtube.com]
- 3. OPG [opg.optica.org]
- 4. mdpi.com [mdpi.com]
- 5. Thorlabs [thorlabs.com]
- 6. [PDF] Polarization-entangled photon-pair source obtained via type-II non-collinear SPDC process with PPKTP crystal. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Setup Ideas – UQDevices [uqdevices.com]
- 11. Coincidence counting (physics) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating Entangled Photons using KTP Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b227171#generating-entangled-photons-using-ktp-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com